REACTION_CXSMILES
|
C(#N)C.[OH:4][CH:5]([CH3:23])[CH2:6][NH:7][C:8](=[O:22])[C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([F:21])([F:20])[F:19])[CH:13]=1)=[O:10].Br([O-])(=O)=O.[Na+]>O.O.[Ru](Cl)(Cl)Cl>[O:4]=[C:5]([CH3:23])[CH2:6][NH:7][C:8](=[O:22])[C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([F:19])([F:20])[F:21])[CH:13]=1)=[O:10] |f:2.3,5.6|
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Name
|
|
Quantity
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3.06 L
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Type
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reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
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OC(CNC(C(=O)NC1=CC(=CC=C1)C(F)(F)F)=O)C
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Name
|
|
Quantity
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114.4 g
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Type
|
reactant
|
Smiles
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Br(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.48 L
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
|
0.21 L
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.33 g
|
Type
|
catalyst
|
Smiles
|
O.[Ru](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.4 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
to give a white slurry
|
Type
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ADDITION
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Details
|
added dropwise to the dark brown solution over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
between 20-25° C
|
Type
|
FILTRATION
|
Details
|
the product collected by filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with water (0.84 L)
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Type
|
CUSTOM
|
Details
|
dried at 65° C
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CNC(C(=O)NC1=CC(=CC=C1)C(F)(F)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 177.2 g | |
YIELD: PERCENTYIELD | 89.2% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |